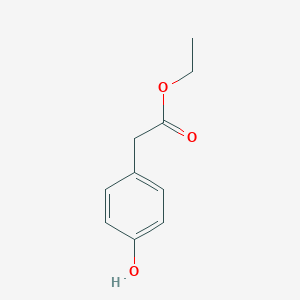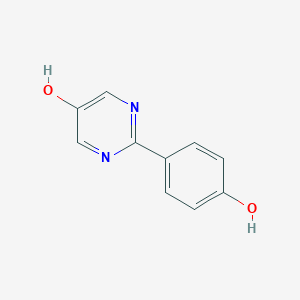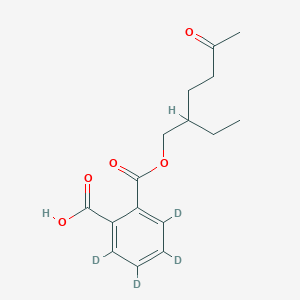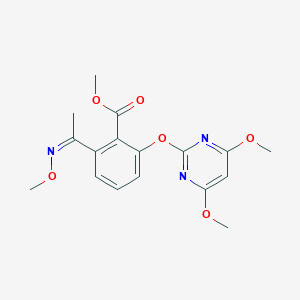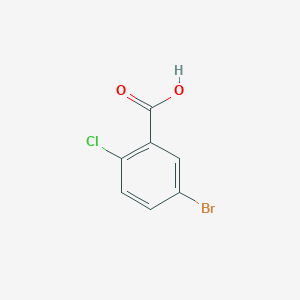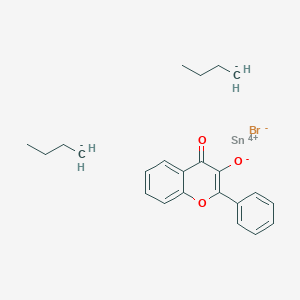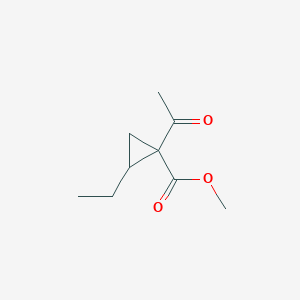
4'-Dehydroxy-4'-fluoroamodiaquine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Dehydroxy-4'-fluoroamodiaquine (DFA) is an antimalarial drug that has been developed as a potential alternative to existing antimalarial drugs due to its unique chemical structure and mechanism of action. DFA is a derivative of amodiaquine, which is a widely used antimalarial drug. The synthesis of DFA involves the modification of the amodiaquine molecule to introduce a fluorine atom at the 4' position and remove the hydroxyl group at the same position.
Mécanisme D'action
The exact mechanism of action of 4'-Dehydroxy-4'-fluoroamodiaquine is not fully understood, but it is believed to involve the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. 4'-Dehydroxy-4'-fluoroamodiaquine has also been shown to disrupt the mitochondrial membrane potential of the parasite, leading to its death.
Effets Biochimiques Et Physiologiques
4'-Dehydroxy-4'-fluoroamodiaquine has been found to have low toxicity and is well tolerated in animal studies. 4'-Dehydroxy-4'-fluoroamodiaquine has also been shown to have a lower risk of cardiotoxicity compared to other antimalarial drugs, such as chloroquine and mefloquine. 4'-Dehydroxy-4'-fluoroamodiaquine has been found to be metabolized by the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
4'-Dehydroxy-4'-fluoroamodiaquine has several advantages for use in lab experiments, including its high potency against the malaria parasite, low toxicity, and longer half-life compared to amodiaquine. However, 4'-Dehydroxy-4'-fluoroamodiaquine has limitations, including its limited solubility in water and its potential for drug-drug interactions.
Orientations Futures
There are several future directions for the development of 4'-Dehydroxy-4'-fluoroamodiaquine as an antimalarial drug. These include the optimization of the synthesis method to improve the yield and purity of the final product, the evaluation of 4'-Dehydroxy-4'-fluoroamodiaquine in clinical trials, and the investigation of potential drug combinations with other antimalarial drugs to improve efficacy and reduce the risk of drug resistance. Additionally, further research is needed to fully understand the mechanism of action of 4'-Dehydroxy-4'-fluoroamodiaquine and its potential for use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4'-Dehydroxy-4'-fluoroamodiaquine involves several steps, including the protection of the amine group, the introduction of a fluorine atom at the 4' position, and the removal of the hydroxyl group at the same position. The final product is obtained by deprotection of the amine group. The synthesis of 4'-Dehydroxy-4'-fluoroamodiaquine has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
4'-Dehydroxy-4'-fluoroamodiaquine has been extensively studied for its antimalarial activity and has shown promising results in preclinical studies. 4'-Dehydroxy-4'-fluoroamodiaquine has been found to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for most cases of malaria. 4'-Dehydroxy-4'-fluoroamodiaquine has also been shown to have a longer half-life than amodiaquine, which could potentially reduce the frequency of dosing required for treatment.
Propriétés
Numéro CAS |
155020-42-1 |
|---|---|
Nom du produit |
4'-Dehydroxy-4'-fluoroamodiaquine |
Formule moléculaire |
C20H21ClFN3 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
7-chloro-N-[3-(diethylaminomethyl)-4-fluorophenyl]quinolin-4-amine |
InChI |
InChI=1S/C20H21ClFN3/c1-3-25(4-2)13-14-11-16(6-8-18(14)22)24-19-9-10-23-20-12-15(21)5-7-17(19)20/h5-12H,3-4,13H2,1-2H3,(H,23,24) |
Clé InChI |
KMLKPUNXHVNTOM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F |
SMILES canonique |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F |
Autres numéros CAS |
155020-42-1 |
Synonymes |
4'-dehydroxy-4'-fluoroamodiaquine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



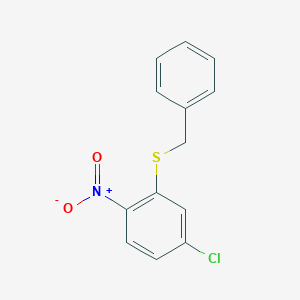
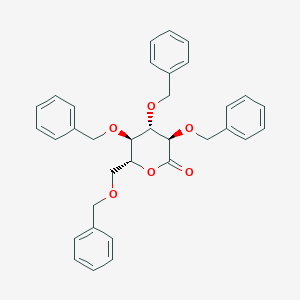
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)
